Neratinib maleate monohydrate Neratinib maleate monohydrate
Brand Name: Vulcanchem
CAS No.: 1144516-12-0
VCID: VC17118599
InChI: InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-;
SMILES:
Molecular Formula: C34H35ClN6O8
Molecular Weight: 691.1 g/mol

Neratinib maleate monohydrate

CAS No.: 1144516-12-0

Cat. No.: VC17118599

Molecular Formula: C34H35ClN6O8

Molecular Weight: 691.1 g/mol

* For research use only. Not for human or veterinary use.

Neratinib maleate monohydrate - 1144516-12-0

Specification

CAS No. 1144516-12-0
Molecular Formula C34H35ClN6O8
Molecular Weight 691.1 g/mol
IUPAC Name (Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide;hydrate
Standard InChI InChI=1S/C30H29ClN6O3.C4H4O4.H2O/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8;/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8);1H2/b9-7+;2-1-;
Standard InChI Key RLHWZKSMMZVQPD-VCGXHCGKSA-N
Isomeric SMILES CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O.O
Canonical SMILES CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O.O

Introduction

Chemical Identity and Structural Properties

Neratinib maleate monohydrate (CAS 1144516-12-0) is a hydrate salt form of neratinib, chemically designated as (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate monohydrate . Its molecular formula is C₃₀H₂₉ClN₆O₃·C₄H₄O₄·H₂O, yielding a molecular weight of 691.140 g/mol . The maleate counterion enhances solubility and stability, while the monohydrate form ensures consistent crystallinity for pharmaceutical formulation.

Structural Characteristics

The compound features a quinoline core substituted with chloro, cyano, and ethoxy groups, enabling selective binding to HER2’s ATP-binding domain. The (E)-configured enamide side chain facilitates irreversible covalent bonding with cysteine residues (e.g., Cys773 in HER2), a mechanism critical for sustained kinase inhibition . X-ray diffraction studies confirm planar geometry optimized for hydrophobic interactions within the kinase pocket .

Table 1: Physicochemical Properties of Neratinib Maleate Monohydrate

PropertyValueSource
Molecular Weight691.140 g/mol
AppearanceSolid powder
SolubilitypH-dependent (low at high pH)
Storage Conditions-20°C (long-term)
Purity>98%

Pharmacological Profile

Mechanism of Action

Neratinib irreversibly inhibits HER2, HER4, and epidermal growth factor receptor (EGFR) by covalently binding to their kinase domains . This blockade prevents autophosphorylation and downstream signaling via MAPK and PI3K/AKT pathways, inducing apoptosis in HER2-overexpressing cells . Unlike reversible inhibitors like lapatinib, neratinib’s covalent binding ensures prolonged suppression even after plasma clearance, reducing the risk of resistance .

Pharmacokinetics

  • Absorption: Bioavailability increases by 100% when administered with high-fat meals due to enhanced solubility . Concomitant use of proton-pump inhibitors (PPIs) reduces exposure by 65–71%, necessitating dose separation .

  • Distribution: Plasma protein binding exceeds 98%, primarily to albumin and alpha-1 acid glycoprotein .

  • Metabolism: Hepatic CYP3A4 oxidation generates metabolites (e.g., M3, M6), which retain 20–73% of parental activity .

  • Excretion: Fecal elimination predominates (>97%), with a terminal half-life of 14–18 hours .

Table 2: Key Pharmacokinetic Parameters

ParameterValueSource
Cₘₐₓ (240 mg dose)110 ng/mL
AUC₀–∞2,340 ng·h/mL
Tₘₐₓ4–6 hours
Half-life14–18 hours

Clinical Applications

HER2-Positive Breast Cancer

Neratinib is approved for extended adjuvant therapy in early-stage HER2+ breast cancer post-trastuzumab . The ExteNET trial demonstrated a 5.4% absolute improvement in 5-year invasive disease-free survival (iDFS) versus placebo (90.2% vs. 84.8%; HR 0.66) . Subgroup analyses revealed greater benefit in hormone receptor-positive cohorts (HR 0.51) .

Metastatic Breast Cancer

In combination with capecitabine, neratinib achieves a 32% objective response rate in trastuzumab-resistant metastatic disease, with median progression-free survival of 5.6 months .

Adverse Effects and Management

Common Toxicities

  • Diarrhea: Grade 3 occurs in 40% of patients, typically within the first month . Prophylactic loperamide reduces incidence by 50% .

  • Hepatotoxicity: Elevations in ALT/AST (>3× ULN) occur in 10% of patients, necessitating monthly monitoring .

  • Fatigue: Reported in 25% of recipients, often manageable with dose interruptions .

Table 3: Adverse Reaction Incidence

ReactionAll Grades (%)Grade ≥3 (%)Source
Diarrhea9540
Nausea432
Hepatotoxicity104

Drug Interactions and Contraindications

CYP3A4 Inducers

Concomitant use with rifampin reduces neratinib exposure by 76–87%, necessitating avoidance .

Gastric pH Modulators

PPIs and H2 antagonists decrease AUC by 47–71%; administration should be separated by 3 hours .

P-glycoprotein Substrates

Neratinib increases digoxin exposure by 32–54%, warranting monitoring in patients on narrow-therapeutic-index drugs .

Synthesis and Formulation

Synthetic Route

The patented process involves:

  • Condensation of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with 7-ethoxy-6-nitroquinoline-3-carbonitrile .

  • Reduction of the nitro group to amine, followed by acylation with (E)-4-(dimethylamino)but-2-enoyl chloride .

  • Salt formation with maleic acid in aqueous ethanol, yielding the monohydrate form .

Dosage Forms

Neratinib is formulated as 40 mg film-coated tablets, stabilized under desiccant to prevent hydrolysis .

Future Research Directions

Ongoing trials explore neratinib in:

  • Neoadjuvant settings with dual HER2 blockade (e.g., trastuzumab + pertuzumab).

  • Brain metastases due to its moderate blood-brain barrier penetration .

  • Pancreatic/colorectal cancers with HER2/EGFR mutations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator